2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one

Catalog No.
S548410
CAS No.
1013101-36-4
M.F
C22H27N5O4
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-met...

CAS Number

1013101-36-4

Product Name

2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one

IUPAC Name

2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26)

InChI Key

XDLYKKIQACFMJG-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC

Solubility

soluble in DMSO

Synonyms

2-amino-8-(4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido(2,3-d)pyrimidin-7(8H)-one, PF-04691502

Canonical SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC

Description

The exact mass of the compound PF-04691502 is 425.2063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04691502 is a small molecule inhibitor that targets two important cell signaling pathways: phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These pathways play a crucial role in cell growth, proliferation, and survival. Deregulation of these pathways is frequently observed in various cancers, making them attractive targets for cancer therapy [].

Mechanism of Action

PF-04691502 acts as an ATP-competitive inhibitor. This means it binds to the ATP binding pocket of both PI3K and mTOR enzymes, preventing them from utilizing ATP, a crucial energy molecule needed for their activity. By inhibiting these enzymes, PF-04691502 disrupts the signaling cascade downstream, leading to:

  • Cell cycle arrest: PF-04691502 can induce cell cycle arrest in the G1 phase by upregulating p27 Kip1, a cell cycle inhibitor, and reducing Rb phosphorylation, a protein involved in cell cycle progression [].
  • Reduced cell proliferation: Inhibition of PI3K and mTOR signaling can suppress the growth and proliferation of cancer cells [].
  • Induction of apoptosis: PF-04691502 has been shown to induce apoptosis, a form of programmed cell death, in cancer cells [].

Preclinical Studies

PF-04691502 has demonstrated promising antitumor activity in preclinical studies. Studies have shown that it can:

  • Inhibit the transformation of avian fibroblasts mediated by various PI3K isoforms [].
  • Suppress tumor growth in xenograft models of cancers with PTEN loss or PIK3CA mutation, suggesting its effectiveness against cancers with specific genetic alterations [].
  • Reduce glucose metabolism in tumors, as observed by FDG-PET imaging [].

2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one is a complex organic compound characterized by its unique molecular structure. This compound features a pyrido[2,3-d]pyrimidinone core, which is a bicyclic structure containing nitrogen atoms in both rings. The presence of various functional groups, such as the amino group, methoxy group, and hydroxyethoxy cyclohexyl substituent, contributes to its potential biological activity and applications in medicinal chemistry. Its chemical formula is C₁₈H₂₄N₄O₃, and it has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in cancer biology and other diseases.

PF-04691502 inhibits both PI3K and mTOR kinases, thereby disrupting key signaling pathways involved in cell growth and proliferation [].

  • PI3K Inhibition: By blocking PI3K, PF-04691502 hinders the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical signaling molecule that activates downstream pathways promoting cell growth and survival [].
  • mTOR Inhibition: Inhibition of mTOR by PF-04691502 disrupts protein synthesis and cell cycle progression, further limiting cancer cell proliferation [].
Typical of pyrimidinones. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: The hydroxyethoxy group can undergo hydrolysis under acidic or basic conditions.
  • Methylation: The methoxy group can be involved in methylation reactions, affecting the compound's solubility and reactivity.

These reactions are essential for understanding the compound's reactivity profile and its potential modifications for enhanced biological activity.

Research indicates that 2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one exhibits significant biological activity as an inhibitor of the PI3K pathway. This pathway is often dysregulated in various cancers, making this compound a candidate for cancer therapeutics. Studies have shown that it can selectively inhibit PI3Kα and has been evaluated for its potential in treating solid tumors . Additionally, it may have implications in other diseases related to PI3K signaling dysregulation.

The synthesis of 2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Building the Pyrimidine Core: Starting from simpler pyridine derivatives, the bicyclic structure can be constructed through cyclization reactions.
  • Functional Group Modification: Subsequent steps involve introducing the amino group and modifying the cyclohexyl and methoxy substituents through nucleophilic substitution or other organic transformations.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The primary application of 2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one lies in its role as a pharmaceutical agent targeting cancer therapies. Its ability to inhibit the PI3K pathway makes it a potential candidate for developing treatments for cancers characterized by PI3K pathway activation. Additionally, its unique structure may allow for further modifications to enhance efficacy or reduce side effects.

Interaction studies involving this compound focus on its binding affinity to various proteins within the PI3K signaling pathway. These studies utilize techniques such as:

  • Fluorescence Polarization Assays: To measure binding interactions between the compound and target proteins.
  • Western Blotting: To assess downstream effects on signaling pathways following treatment with the compound.

Such studies are crucial for elucidating the mechanism of action and optimizing the compound's therapeutic potential .

Several compounds share structural similarities with 2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one. These include:

  • PF-04691502: A closely related compound that also acts as a selective PI3K inhibitor but differs in substituents on the pyridine ring .
  • PF-04979064: Another dual inhibitor of PI3K/mTOR with structural variations that enhance its pharmacological properties .
  • LY294002: A well-known PI3K inhibitor that lacks some of the structural complexities found in 2-amino compounds but serves as a benchmark for evaluating new inhibitors .

Uniqueness

The uniqueness of 2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one lies in its specific combination of functional groups that provide distinct binding properties and potentially improved selectivity against cancer-related targets compared to other similar compounds. Its structural features may also influence its pharmacokinetic properties, making it a promising candidate for further development in targeted cancer therapies.

Purity

>97 % (or refer to the Certificate of Analysis)

XLogP3

1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

425.20630436 g/mol

Monoisotopic Mass

425.20630436 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4W39NS61KI

Other CAS

1013101-36-4

Dates

Modify: 2023-08-15
1. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity [Erratum to document cited in CA155:552621] By Liu, Kevin K.-C.; Zhu, Jin Jiang; Smith, Graham L.; Yin, Min-Jean; Bailey, Simon; Chen, Jeffrey H.; Hu, Qiyue; Huang, Qinhua; Li, Chunze; Li, Qing J.; et al From ACS Medicinal Chemistry Letters, Ahead of Print.
2. Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes By Bao, Rudi; Lai, Chengjung; Qian, Changgeng From PCT Int. Appl. (2011), WO 2011130628 A1 20111020.
3. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity By Liu, Kevin K.-C.; Zhu, Jin Jiang; Smith, Graham L.; Yin, Min-Jean; Bailey, Simon; Chen, Jeffrey H.; Hu, Qiyue; Huang, Qinhua; Li, Chunze; Li, Qing J.; et al From ACS Medicinal Chemistry Letters (2011), 2(11), 809-813.
4. In vivo activity of combined PI3K/mTOR and MEK inhibition in a KrasG12D;Pten deletion mouse model of ovarian cancer By Kinross, Kathryn M.; Brown, Daniel V.; Kleinschmidt, Margarete; Jackson, Susan; Christensen, James; Cullinane, Carleen; Hicks, Rodney J.; Johnstone, Ricky W.; McArthur, Grant A. From Molecular Cancer Therapeutics (2011), 10(8), 1440-1449.
5. Methods and compositions for treating hedgehog-associated cancers By Travaglione, Veronica; Macdougall, John; McGovern, Karen J. From PCT Int. Appl. (2011), WO 2011063309 A1 20110526.
6. Detection of oncogenic mutations as markers of susceptibility of tumors to treatment with inhibitors of HSP90 and associated signaling proteins By Fritz, Christian; Normant, Emmanuel Y.; Paez, Juan Guillermo; West, Kip A. From PCT Int. Appl. (2011), WO 2011060328 A1 20110519.
7. mTOR pathway inhibitors for treating ocular disorders By Nivaggioli, Thierry; Weber, David A.; Dor, Philippe Jm; Reilly, Philip From PCT Int. Appl. (2010), WO 2010129622 A1 20101111.
8. Pyrido[2, 3-d]pyrimidinone compounds as PI3 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of abnormal cell growth By Cheng, Hengmiao; Bhumralkar, Dilip; Dress, Klaus Ruprecht; Hoffman, Jacqui Elizabet; Johnson, Mary Catherine; Kania, Robert Steven; Le, Phuong Thi Quy; Nambu, Michell David; Pairish, Mason Alan; Plewe, Michael Bruno; et al From PCT Int. Appl. (2008), WO 2008032162 A1 20080320.

Explore Compound Types